molecular formula C9H10ClNO B181062 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride CAS No. 135311-97-6

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride

Cat. No. B181062
M. Wt: 183.63 g/mol
InChI Key: BSDPGHZYFUKMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 . It is a building block used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride can be represented by the SMILES string O=C1CCCC2=C1/C=N\\C=C/2. [H]Cl . This representation can be used to visualize the molecule in appropriate software.

Scientific Research Applications

Subheading

Metal Ion Chelation and Coordination8-Hydroxyquinolines, including derivatives like 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride, have been recognized for their ability to chelate metal ions. A study delved into the solution chemistry of Copper(II) binding to substituted 8-hydroxyquinolines. These compounds have seen use in various analytical and pharmaceutical applications. The research highlighted how specific halogen substitutions in 8HQ derivatives influence the Cu(II) coordination environment, providing valuable insights into their chemical behavior and potential applications in fields like analytical chemistry and metal ion chelation therapy (Summers et al., 2020).

Tautomerism and Substituent Effect

Subheading

Chemical Stability and Structural InsightsThe tautomerism and substituent effects in 8-hydroxyquinoline-derived molecules were thoroughly examined. These studies are crucial for understanding the chemical stability and structural properties of these compounds, which can be influential in their scientific applications. The research provided detailed insights into the intramolecular hydrogen bonding and electron population changes in these molecules, emphasizing the significance of these properties in their chemical behavior and potential applications (Karpińska et al., 2010).

Melatonin Receptor Binding

Subheading

Pharmacological Relevance and Therapeutic PotentialsCompounds derived from 6,7-Dihydroisoquinolin-8(5H)-one hydrochloride have been studied for their melatonin receptor binding properties, indicating their potential relevance in pharmacological research. The affinity of these analogues for melatonin receptors and their agonist or antagonist potency in functional assays provide a foundation for potential therapeutic applications in sleep disorders and circadian rhythm regulation (Faust et al., 2000).

Analgesic and Anti-Inflammatory Effects

Subheading

Therapeutic Potential in Pain ManagementA particular focus has been given to the analgesic and anti-inflammatory activities of certain derivatives. Studies have explored their effectiveness in various pain models, offering insights into their potential as non-narcotic analgesics in medical practice. This research contributes to the understanding of their therapeutic potential in pain and inflammation management (Rakhmanova et al., 2022).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

6,7-dihydro-5H-isoquinolin-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDPGHZYFUKMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2)C(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydroisoquinolin-8(5H)-one hydrochloride

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